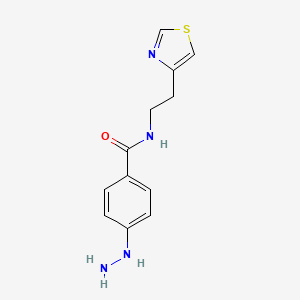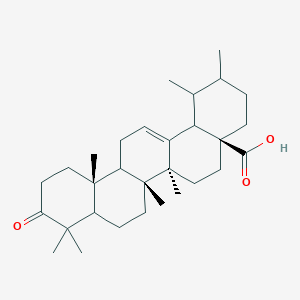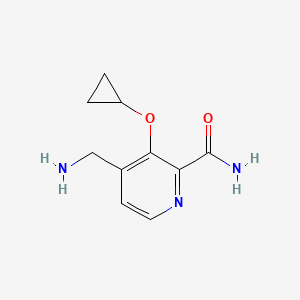
4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide is a compound that features a hydrazine group, a thiazole ring, and a benzamide moiety. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Thiazole Ring to the Benzamide Moiety: This step involves the reaction of the thiazole derivative with an appropriate benzoyl chloride to form the benzamide linkage.
Introduction of the Hydrazine Group: The final step involves the reaction of the intermediate compound with hydrazine hydrate to introduce the hydrazine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Azides and other nitrogen-containing compounds.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-Hydrazinyl-N-(2-(thiazol-4-yl)ethyl)benzamide is unique due to its combination of a hydrazine group, a thiazole ring, and a benzamide moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14N4OS |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
4-hydrazinyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide |
InChI |
InChI=1S/C12H14N4OS/c13-16-10-3-1-9(2-4-10)12(17)14-6-5-11-7-18-8-15-11/h1-4,7-8,16H,5-6,13H2,(H,14,17) |
Clave InChI |
CIMDDUDJUNCVMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCCC2=CSC=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(2-(benzyloxy)-4-methoxyphenyl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)prop-2-en-1-one](/img/structure/B14803186.png)
![(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B14803189.png)



methanone](/img/structure/B14803202.png)
![[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803213.png)

![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)
![(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-N-cyclohexylbenzenesulfonamide](/img/structure/B14803275.png)
![2-(biphenyl-2-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803285.png)
